molecular formula C14H12ClNO3S B2531227 4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232819-03-2

4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol

Cat. No. B2531227
CAS RN: 1232819-03-2
M. Wt: 309.76
InChI Key: FDSJFLKUWMQQEE-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12ClNO3S and a molecular weight of 309.77 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various spectroscopic and analytical techniques, including FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination and the formation of metal complexes in solution, as seen in novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (Cl-PTMP) and its transition metal complexes (Ranjithreddy Palreddy et al., 2015).

Biological Activities

The biological activity of these compounds and their metal complexes has been explored through disc diffusion methods, revealing potential antimicrobial properties. This suggests that these compounds could have applications in developing new antibacterial and antifungal agents, as evidenced by the study on Cl-PTMP and its metal complexes (Ranjithreddy Palreddy et al., 2015).

Interaction with DNA

Research has also been conducted on the interaction of these compounds with DNA, which is crucial for understanding their potential as therapeutic agents. Studies have utilized spectroscopic techniques to investigate how these compounds bind to DNA, providing insights into their mechanisms of action and potential applications in treating diseases related to DNA anomalies (Bushra Rafique et al., 2022).

Corrosion Inhibition

Some derivatives of this compound have been studied for their corrosion inhibition properties, showing significant potential in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial. The compounds act as mixed-type inhibitors, providing both anodic and cathodic protection, and their efficiency can be influenced by the molecular structure and the presence of specific functional groups (E. E. Elemike et al., 2019).

Environmental Sensing

Derivatives of 4-Chloro-2-((E)-{[4-(Methylsulfonyl)phenyl]imino}methyl)phenol have been developed as sensors for detecting environmental pollutants and ions, such as hydrogen carbonate ions in aqueous media. These sensors operate through visual color changes and UV-Vis spectroscopy, offering a simple and effective method for environmental monitoring (F. Naderi et al., 2019).

Optoelectronic Properties

The optoelectronic properties of polymers derived from these compounds have been investigated, showing promise for applications in solar cells and other electronic devices. The low band gap of these polymers indicates their potential utility in light-absorbing materials, contributing to the development of more efficient and cost-effective solar technologies (H. Demir, 2012).

properties

IUPAC Name

4-chloro-2-[(4-methylsulfonylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-20(18,19)13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSJFLKUWMQQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.